1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C18H15ClN6 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15ClN6/c19-15-5-3-13(4-6-15)11-25-18-16(10-24-25)17(22-12-23-18)21-9-14-2-1-7-20-8-14/h1-8,10,12H,9,11H2,(H,21,22,23) |
InChI Key |
PTDOGUKLBPGEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate under refluxing conditions in acetic acid. This yields the pyrazolo[3,4-d]pyrimidin-4-amine core, which serves as the precursor for further functionalization. Modifications to the reaction temperature (80–120°C) and solvent (e.g., ethanol or DMF) influence cyclization efficiency, with yields ranging from 65% to 85%.
Alternative Route Using Malononitrile Derivatives
An alternative method employs malononitrile derivatives, such as 2-(methoxy(aryl)methylene)malononitrile, which undergo cyclization with hydrazine hydrate. For example, reacting 2-(methoxy(4-chlorophenyl)methylene)malononitrile with hydrazine in toluene at 60°C generates the pyrazolo[3,4-d]pyrimidine skeleton. This route offers superior regioselectivity but requires careful control of stoichiometry to avoid byproducts.
Functionalization at the 1-Position: Introduction of the (4-Chlorophenyl)Methyl Group
Alkylation Using (4-Chlorophenyl)Methyl Halides
The 1-position of the pyrazolo[3,4-d]pyrimidine core is alkylated via nucleophilic substitution. A representative procedure involves treating the core with (4-chlorophenyl)methyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 50°C. The reaction typically achieves 70–80% yield, though competing N7-alkylation may occur if steric hindrance is insufficient.
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 50 | 78 |
| THF | NaH | 60 | 65 |
| Acetonitrile | DBU | 40 | 72 |
Mitsunobu Reaction for Stereoselective Alkylation
For chiral intermediates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables stereocontrolled alkylation. This method is less common for arylalkyl groups but may enhance regioselectivity in complex systems.
Functionalization at the 4-Position: N-(Pyridin-3-Ylmethyl)Amine Installation
Reductive Amination with Pyridin-3-Ylmethylamine
The 4-amine group is introduced via reductive amination. Reacting the pyrazolo[3,4-d]pyrimidin-4-one intermediate with pyridin-3-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target amine. Yields vary between 60% and 75%, depending on the purity of the starting ketone.
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling offers a robust alternative. Using Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C, the 4-chloro derivative of the core reacts with pyridin-3-ylmethylamine to yield the desired product. This method achieves higher yields (85–90%) but requires stringent anhydrous conditions.
Purification and Crystallization Strategies
Solvent-Anti-Solvent Recrystallization
Crude product purification often employs solvent-antisolvent pairs. For example, dissolving the compound in warm methanol (60°C) and adding water induces crystallization, yielding >95% pure material.
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts. HPLC using a C18 column and acetonitrile/water (55:45) mobile phase further ensures pharmaceutical-grade purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance reproducibility. A two-stage system performs cyclocondensation at 100°C followed by inline alkylation, reducing batch-to-batch variability.
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation reduce organic solvent use. For instance, alkylation in aqueous K₂CO₃ at 80°C achieves 70% yield with minimal waste.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Substituents of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- R1 Substituents : The target compound’s 4-chlorophenylmethyl group is distinct from ethyl (S29), phenylethyl (SI388), and tert-butyl (1NA-PP1) moieties. The chloroaromatic group may enhance target binding via hydrophobic interactions but reduce solubility compared to aliphatic chains.
Anticancer Activity
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) reduces tumor mass in neuroblastoma models but suffers from poor pharmacokinetics. Its ethyl linker and fluorobenzyl group may contribute to metabolic instability .
- Inference for Target Compound : The pyridin-3-ylmethyl group may enhance metabolic stability compared to S29, as heterocycles often resist rapid oxidation.
Kinase Inhibition
- SI388 (Src inhibitor) and KB SRC 4 (c-Src inhibitor) highlight the importance of chlorophenyl and aromatic substituents for kinase binding. SI388’s methylthio group improves potency (IC₅₀ = 0.3 µM) .
- 1NA-PP1 selectively inhibits PKC isoforms, demonstrating that bulky R1 groups (tert-butyl) confer isoform specificity .
- Target Compound’s Potential: The pyridinylmethyl group may offer unique interactions with kinase ATP-binding pockets, but selectivity over other kinases (e.g., PKC vs. Src) requires experimental validation.
Antibacterial Activity
- Compound 11 (N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) shows activity against Staphylococcus aureus (MIC = 5.74 ng/mL when delivered via graphene oxide) .
- Target Compound Comparison : The absence of sulfonyl or vinyl groups in the target compound suggests differing mechanisms, but the shared chlorophenyl moiety may retain some Gram-positive activity.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Data for Selected Analogs
Key Inferences for Target Compound :
- The pyridin-3-ylmethyl group likely improves aqueous solubility compared to S29’s fluorobenzyl group, reducing LogP (estimated ~3.5).
- The chlorophenyl moiety may still necessitate formulation strategies (e.g., nanocarriers) to enhance bioavailability.
Limitations and Contradictions
- Pharmacokinetics : While S29’s poor profile is mitigated by graphene oxide delivery , the target compound’s heterocyclic group may inherently improve absorption.
- Activity Gaps: No direct data exist for the target compound’s kinase inhibition or antibacterial effects, necessitating empirical validation.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by its unique heterocyclic structure that contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound has been shown to act as a lipophilic inhibitor of DHFR, an enzyme crucial for DNA synthesis and cellular proliferation. This property suggests potential applications in cancer therapy .
- Ephrin Receptor Targeting : It has also been identified as a modulator of ephrin receptors, which are implicated in various cancers due to their role in cell signaling and tumor progression .
Table 1: Biological Activities of this compound
Case Studies
Several studies have evaluated the compound's efficacy in vitro and in vivo:
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against both solid tumors and hematological malignancies. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and showed promising results with an IC50 value of 0.7 µM. This suggests potential applications in neurodegenerative diseases where AChE inhibition is beneficial .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, with low toxicity profiles observed during acute toxicity assessments .
Q & A
Basic: What are the established synthetic routes for 1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:
Core Pyrazolo[3,4-d]pyrimidine Formation : Reacting 4-chlorobenzyl chloride with a pyrazolo[3,4-d]pyrimidine precursor under basic conditions (e.g., K₂CO₃ in dry acetonitrile) to introduce the 4-chlorophenylmethyl group .
Amination Step : Coupling the intermediate with pyridin-3-ylmethylamine using Pd-catalyzed cross-coupling or nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) .
Purification : Recrystallization from ethanol or acetonitrile yields the final compound (>95% purity confirmed by HPLC) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the pyridin-3-ylmethyl group (δ ~8.5–7.2 ppm for aromatic protons) and the pyrazolo[3,4-d]pyrimidine core (δ ~8.3–6.7 ppm) .
- IR Spectroscopy : Absorption bands for N-H stretches (~3298 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- HRMS (ESI) : Molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₉H₁₆ClN₆: 377.09 g/mol) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase Inhibition : Use ADP-Glo™ assays to screen against kinases like JAK2 or EGFR, given the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the pyridine moiety’s π-π stacking potential .
Advanced: How can reaction conditions be optimized for higher yields in the amination step?
Methodological Answer:
Key parameters:
- Catalyst System : Replace traditional Pd(PPh₃)₄ with Xantphos-Pd-G3, which improves coupling efficiency (yields ↑15–20%) .
- Solvent Effects : Use DMA (dimethylacetamide) instead of DMF to reduce side reactions (e.g., N-methylation byproducts) .
- Temperature Control : Maintain 35–40°C to balance reaction rate and decomposition .
- Additives : Include Cs₂CO₃ (2 eq.) to deprotonate the amine and accelerate nucleophilic attack .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase targets (e.g., c-Src). Focus on substituent effects:
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Purity : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays in identical cell lines (e.g., ATCC-certified HeLa) with standardized protocols (e.g., RPMI-1640 media + 10% FBS) .
- Metabolite Interference : Use LC-MS to rule out metabolite generation (e.g., oxidative dechlorination) during long-term exposure .
Advanced: What strategies improve solubility without compromising target affinity?
Methodological Answer:
- Prodrug Approach : Introduce a phosphate group at the pyridine nitrogen, which hydrolyzes in vivo .
- Co-solvent Systems : Use cyclodextrin-based formulations (e.g., Captisol®) to enhance aqueous solubility (tested via shake-flask method) .
- Structural Modifications : Replace the 4-chlorophenyl group with a 4-fluorophenyl analog, balancing lipophilicity and solubility (clogP ↓0.5) .
Advanced: How to design a stability study under physiological conditions?
Methodological Answer:
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Analytical Tools : Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the pyrazolo-pyrimidine core .
- Light Sensitivity : Conduct ICH-compliant photostability tests (ICH Q1B) using a xenon lamp .
Advanced: What are best practices for scaling up synthesis from mg to gram scale?
Methodological Answer:
- Continuous Flow Reactors : Use microreactors for exothermic steps (e.g., amination) to improve heat dissipation and reduce batch variability .
- Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., water/ethanol) for cost-effective purification .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; UV irradiation crosslinks the compound to its target for pull-down and MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
